
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzol
Übersicht
Beschreibung
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of both difluoroethyl and trifluoromethyl groups attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials and fluoropolymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This method involves the reaction of benzene with appropriate fluorinated reagents under specific conditions to introduce the difluoroethyl and trifluoromethyl groups.
Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of halogen atoms on an aromatic ring with fluorinated groups using nucleophilic reagents.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with controlled temperature and pressure conditions to ensure the efficient formation of the desired product. Catalysts may be employed to enhance the reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (H2SO4) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Wirkmechanismus
The mechanism by which 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene is unique due to its specific arrangement of fluorinated groups on the benzene ring. Similar compounds include:
1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene: Similar structure but different position of substituents.
2-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene: Another positional isomer with distinct properties.
Biologische Aktivität
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by its unique molecular structure, which incorporates both difluoroethyl and trifluoromethyl groups attached to a benzene ring. Its molecular formula is C₉H₇F₅, with a molecular weight of 210.14 g/mol. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a candidate for various biological applications, particularly in drug discovery and development.
The structure of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene contributes to its distinctive physical and chemical properties. The high electronegativity of fluorine atoms increases the compound's reactivity, influencing its interactions with biological targets. The compound's synthesis can be achieved through methods that involve the selective introduction of fluorinated groups onto the aromatic system.
Biological Activity Overview
Preliminary studies suggest that 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene exhibits potential biological activity that could be relevant in pharmaceutical applications. Its interactions with various biological targets may influence pathways related to drug metabolism and efficacy. The following sections will explore specific biological activities and case studies related to this compound.
Antimicrobial Activity
Research indicates that compounds similar to 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene demonstrate significant antimicrobial properties. A study highlighted the effectiveness of fluorinated compounds against various bacterial strains, suggesting that the unique structure of these compounds could enhance their antimicrobial potency .
Anticancer Potential
Fluorinated compounds have been extensively studied for their anticancer properties. A notable study investigated the interaction of fluorinated benzene derivatives with cancer cell lines, revealing that certain structural modifications could lead to increased cytotoxicity against specific cancer types. The incorporation of difluoroethyl and trifluoromethyl groups may enhance these effects due to improved binding affinity to cancer-related targets .
The mechanism by which 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene exerts its biological effects is likely linked to its ability to interact with key enzymes and receptors involved in metabolic pathways. For instance, the compound may act as an inhibitor or modulator of specific enzymes critical for cancer cell proliferation or microbial growth .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene, a comparison with structurally similar compounds can provide insights into its unique properties.
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | Difluoroethyl and trifluoromethyl groups on benzene | Potential anticancer and antimicrobial activity |
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | Chlorine atom replacing hydrogen | Enhanced electrophilicity; potential for increased reactivity |
2-Bromo-1,1-difluoroethane | Bromine atom present | Different reactivity patterns; potential applications in organic synthesis |
5-Chloro-2-methoxy-3-nitrophenyl benzoate | Multiple functional groups | Explored for anti-inflammatory and antimicrobial properties |
Eigenschaften
IUPAC Name |
1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-8(10,11)6-4-2-3-5-7(6)9(12,13)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFFEDUKSTDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237496 | |
Record name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-29-0 | |
Record name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.